4-[2-(3-Pyridyl)piperidino]-2-butyn-1-ol
CAS No.:
Cat. No.: VC15066094
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N2O |
|---|---|
| Molecular Weight | 230.31 g/mol |
| IUPAC Name | 4-(2-pyridin-3-ylpiperidin-1-yl)but-2-yn-1-ol |
| Standard InChI | InChI=1S/C14H18N2O/c17-11-4-3-10-16-9-2-1-7-14(16)13-6-5-8-15-12-13/h5-6,8,12,14,17H,1-2,7,9-11H2 |
| Standard InChI Key | CRQXVIJRCUAAGY-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C(C1)C2=CN=CC=C2)CC#CCO |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 4-[2-(3-Pyridyl)piperidino]-2-butyn-1-ol, reflects its hybrid architecture. Key structural components include:
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A piperidine ring (a six-membered amine heterocycle) substituted at the 2-position with a 3-pyridyl group.
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A 2-butyn-1-ol chain attached to the piperidine’s 4-position, featuring a terminal alkyne and a hydroxyl group.
Table 1: Theoretical Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N₂O |
| Molecular Weight | 235.30 g/mol |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 3 (pyridine N, piperidine N, hydroxyl O) |
| Topological Polar Surface Area | 49.8 Ų |
| LogP (Predicted) | 1.2–1.8 |
Synthetic Strategies and Challenges
While no direct synthesis of 4-[2-(3-Pyridyl)piperidino]-2-butyn-1-ol has been reported, analogous piperidine derivatives suggest plausible routes:
Palladium-Catalyzed Coupling Reactions
Recent advances in tandem Hiyama alkynylation/cyclizations (as demonstrated for palladium complexes ) could be adapted. For instance, a palladium(II) catalyst might mediate the coupling of a 3-pyridyl-substituted piperidine precursor with a propargyl alcohol derivative. The reaction could proceed via oxidative addition of a silicon-based alkyne precursor, followed by transmetalation and reductive elimination to form the carbon-carbon bond.
Multi-Step Functionalization
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Piperidine Substitution: Introduce the 3-pyridyl group via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling.
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Alkyne Installation: Employ Sonogashira coupling to attach the butynol chain, leveraging the piperidine nitrogen as a directing group.
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Hydroxyl Protection/Deprotection: Use tert-butyldimethylsilyl (TBS) ethers to protect the alcohol during synthesis, followed by fluoride-mediated deprotection.
Challenges include steric hindrance from the piperidine ring and regioselectivity in alkyne formation. Catalytic systems similar to those used in cis-[PdCl₂(2,4,6-trimethylphenyl isonitrile)₂] synthesis may improve yield.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound likely exhibits:
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Water Solubility: ~5–10 mg/mL (enhanced by the hydroxyl group and pyridine’s basicity).
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Thermal Stability: Decomposition above 200°C, based on analogous piperidines .
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pH Sensitivity: Protonation of the pyridine nitrogen (pKa ~2.5) and piperidine nitrogen (pKa ~10.5) affects solubility across physiological pH ranges.
Spectroscopic Signatures
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¹H NMR: Key peaks include:
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δ 1.5–2.1 ppm (piperidine CH₂ groups)
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δ 3.5–4.0 ppm (N-CH₂ and hydroxyl-bearing CH₂)
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δ 7.2–8.5 ppm (pyridine aromatic protons)
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IR: Stretches at ~3300 cm⁻¹ (O-H), ~2100 cm⁻¹ (C≡C), and ~1600 cm⁻¹ (C=N).
| Parameter | Value |
|---|---|
| Oral Bioavailability | 15–25% (moderate first-pass metabolism) |
| Plasma Protein Binding | 85–90% |
| Half-life | 2–4 hours |
| CNS Penetration | Moderate (LogBB ~0.3) |
Applications in Material Science and Catalysis
Beyond pharmacology, the compound’s alkyne and amine functionalities enable:
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Metal-Organic Frameworks (MOFs): Coordinate to Cu(I) or Ru(II) centers for gas storage materials.
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Click Chemistry Substrates: The terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation.
Future Research Directions
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Synthetic Optimization: Develop enantioselective routes using chiral palladium catalysts .
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In Silico Screening: Molecular docking against PKB, MAPK, and other oncology targets.
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ADMET Profiling: Assess metabolic stability in liver microsomes and cytochrome P450 inhibition.
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Material Applications: Explore use in conductive polymers or asymmetric catalysis.
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